

An In-depth Technical Guide to the

**Aminooxidanide Nitrogen Oxoanion (H2NO-)** 

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Compound of Interest		
Compound Name:	Aminooxidanide	
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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The **aminooxidanide** anion (H<sub>2</sub>NO<sup>-</sup>), the conjugate base of hydroxylamine, is a simple yet highly reactive nitrogen oxoanion. Its potent nucleophilic character makes it a species of significant interest in synthetic organic chemistry and a potential, albeit transient, intermediate in biological systems. This technical guide provides a comprehensive overview of the core characteristics of **aminooxidanide**, including its structural and spectroscopic properties derived from computational modeling, a proposed experimental protocol for its generation, and a discussion of its potential biological relevance and role in drug development.

## **Core Characteristics of Aminooxidanide**

**Aminooxidanide** is structurally characterized by a central nitrogen atom bonded to two hydrogen atoms and one oxygen atom, with a formal negative charge residing primarily on the oxygen atom. This arrangement results in a potent nucleophile.

## **Structural and Physicochemical Properties**

Due to its reactive nature, detailed experimental characterization of the isolated **aminooxidanide** anion is challenging. The data presented below are derived from computational chemistry calculations, providing a theoretical framework for understanding its properties.



Property	Value	Source
Molecular Formula	H₂NO <sup>-</sup>	PubChem[1]
Molecular Weight	32.022 g/mol	PubChem[1]
CAS Number	15435-66-2	-
Calculated XLogP3	-1.3	PubChem[1]
Formal Charge	-1	PubChem[1]
Hybridization of N	sp³	Theoretical
Molecular Geometry	Pyramidal	Theoretical
Calculated Bond Lengths		
N-H	~1.02 Å	Computational
N-O	~1.45 Å	Computational
Calculated Bond Angles		
H-N-H	~105°	Computational
H-N-O	~103°	Computational

Note: Calculated bond lengths and angles are representative values from DFT (Density Functional Theory) calculations and may vary slightly depending on the computational method and basis set used.

## **Spectroscopic Data (Computed)**

Spectroscopic analysis is crucial for the identification and characterization of chemical species. The following tables summarize the predicted spectroscopic signatures for **aminooxidanide** based on computational models.

Infrared (IR) Spectroscopy



Vibrational Mode	Calculated Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Symmetric Stretch	~3300 - 3400	Strong
N-H Asymmetric Stretch	~3400 - 3500	Strong
H-N-H Scissoring	~1600 - 1650	Medium
N-O Stretch	~950 - 1050	Strong
NH2 Wagging	~700 - 800	Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy



Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Notes
<sup>1</sup> H	4.0 - 5.0	Singlet	N/A	The chemical shift is highly dependent on the solvent and counter-ion. The protons are expected to be equivalent, resulting in a singlet.
1 <sup>4</sup> N	-150 to -200	Broad	N/A	Due to quadrupolar relaxation, the <sup>14</sup> N signal is expected to be broad.
<sup>15</sup> N	-150 to -200	Triplet	~50-60 Hz (¹JNH)	If <sup>15</sup> N-labeled hydroxylamine is used, a triplet is expected due to coupling with the two equivalent protons.

# **Experimental Protocols**

The generation of **aminooxidanide** typically involves the deprotonation of hydroxylamine using a strong base. The following is a proposed experimental protocol for the in-situ generation of **aminooxidanide** for synthetic applications.



# In-Situ Generation of Aminooxidanide from Hydroxylamine

Objective: To generate a solution of **aminooxidanide** for use as a nucleophile in an organic reaction.

#### Materials:

- Hydroxylamine hydrochloride (NH2OH·HCl)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Argon or Nitrogen gas supply
- Schlenk flask and other appropriate glassware for air-sensitive techniques

#### Procedure:

- Preparation of Hydroxylamine Free Base (Caution: Hydroxylamine is unstable and can be explosive as a pure solid. Handle with extreme care and preferably in solution).
  - In a fume hood, dissolve hydroxylamine hydrochloride in a minimal amount of cold deionized water.
  - Slowly add a stoichiometric equivalent of a base like sodium carbonate to neutralize the HCI.
  - The free hydroxylamine can be extracted into a suitable organic solvent like diethyl ether.
     The ethereal solution should be used immediately.
- Deprotonation Reaction:
  - Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).



- Add anhydrous THF to the flask.
- Carefully add a stoichiometric equivalent of sodium hydride to the THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add the ethereal solution of hydroxylamine dropwise to the stirred suspension of NaH in THE.
- Vigorous hydrogen gas evolution will be observed. The addition should be slow enough to control the effervescence.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotonation.
- Confirmation of Aminooxidanide Formation (Optional):
  - Characterization of the resulting aminooxidanide solution is challenging due to its reactivity.
  - Indirect confirmation can be achieved by quenching an aliquot of the reaction mixture with a known electrophile (e.g., benzyl bromide) and analyzing the formation of the expected product (O-benzylhydroxylamine) by GC-MS or NMR.

#### Use in Synthesis:

 The resulting solution/suspension of sodium aminooxidanide in THF/ether is now ready for use as a nucleophilic aminating agent. The desired electrophile can be added directly to this mixture.

#### Safety Precautions:

- Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
- Hydroxylamine and its salts can be explosive. Avoid heating and handle with appropriate personal protective equipment.



• All operations should be conducted in a well-ventilated fume hood.

# Biological Significance and Role in Drug Development

The direct biological role of **aminooxidanide** as a signaling molecule or a stable metabolite has not been well-established in the scientific literature. However, its chemical properties suggest potential involvement as a transient, reactive intermediate in certain biochemical processes.

#### Potential as a Reactive Intermediate

Given its high nucleophilicity, it is plausible that **aminooxidanide** could be formed in localized biological microenvironments. For instance, it could arise from the one-electron reduction of nitric oxide (NO) followed by protonation, or through the deprotonation of endogenously produced hydroxylamine. As a reactive intermediate, it would likely have a very short half-life, reacting rapidly with nearby electrophiles. Such reactions could potentially contribute to cellular damage or, conversely, be part of a detoxification pathway.

## Relevance in Drug Metabolism and Toxicology

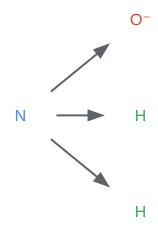
Some drug molecules containing hydroxylamine moieties may undergo metabolic transformations that lead to the transient formation of **aminooxidanide**-like species. The high reactivity of such intermediates could lead to the formation of adducts with cellular macromolecules like DNA and proteins, which is a common mechanism of drug-induced toxicity. Understanding the potential for a drug candidate to form such reactive intermediates is a critical aspect of preclinical safety assessment in drug development.

# **Application in Drug Discovery**

The **aminooxidanide** moiety itself is not a common feature of drug molecules due to its inherent instability and reactivity. However, its precursor, hydroxylamine, and related structures like hydroxamic acids and amidoximes, are found in a variety of biologically active compounds and approved drugs. These functional groups can act as prodrugs or be involved in the mechanism of action, for example, by chelating metal ions in enzyme active sites. The chemistry of **aminooxidanide** can inform the understanding of the reactivity and potential metabolic fates of these related drug classes.



# **Visualizations Chemical Structure of Aminooxidanide**

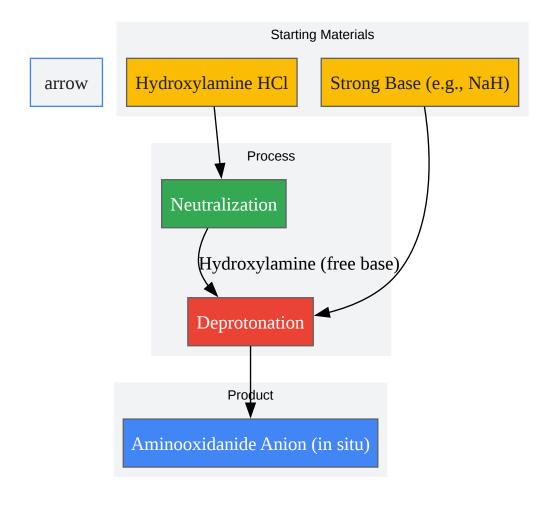


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Caption: Ball-and-stick model of the **aminooxidanide** (H<sub>2</sub>NO<sup>-</sup>) anion.

## **Proposed Synthesis Workflow**

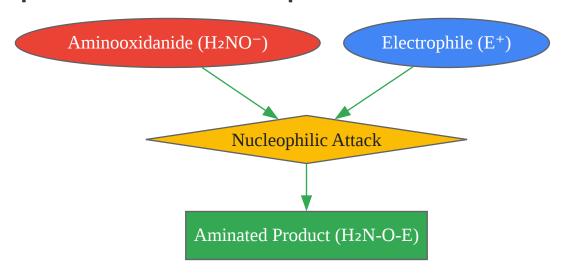




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Caption: Workflow for the in-situ generation of the aminooxidanide anion.

## **Conceptual Role as a Nucleophile**





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Caption: Conceptual diagram of aminooxidanide acting as a nucleophile.

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
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